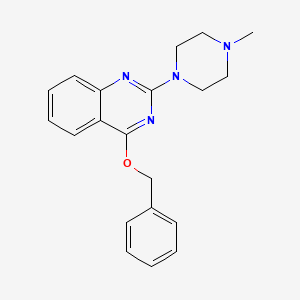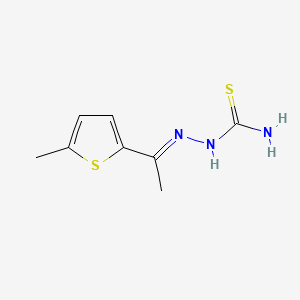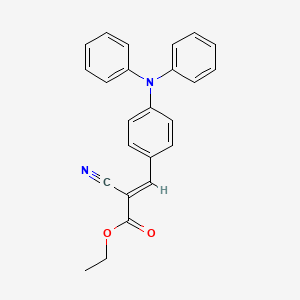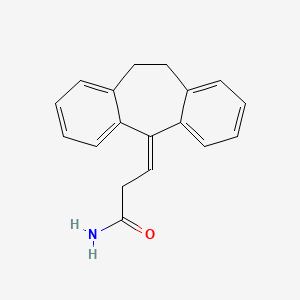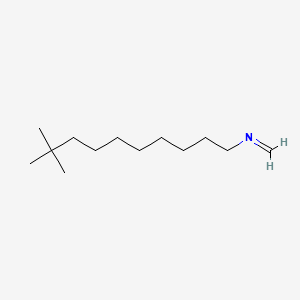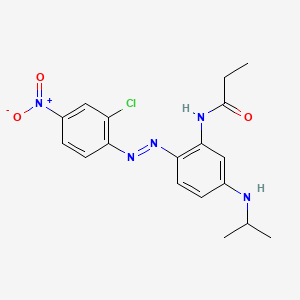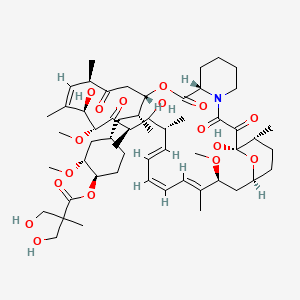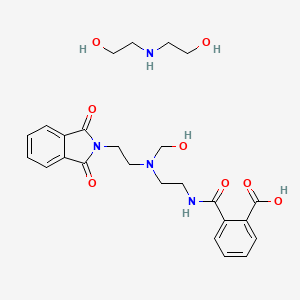
Einecs 287-112-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-thiophenecarboxylic acid typically involves the nitration of 2-thiophenecarboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production of 5-nitro-2-thiophenecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The reaction mixture is carefully monitored, and the product is purified through crystallization or other suitable methods to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-nitro-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alcohols or amines in the presence of dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide.
Major Products Formed
Reduction: 5-amino-2-thiophenecarboxylic acid.
Substitution: Various esters and amides of 5-nitro-2-thiophenecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-nitro-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-nitro-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-nitro-2-furoic acid: Similar structure but with a furan ring instead of a thiophene ring.
2-nitrobenzoic acid: Contains a benzene ring with a nitro and carboxylic acid group.
Uniqueness
5-nitro-2-thiophenecarboxylic acid is unique due to the presence of both a nitro group and a thiophene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
85409-43-4 |
|---|---|
Molekularformel |
C21H23N3O6 |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;4-hydroxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H17N3O.C8H6O5/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;9-6-2-1-4(7(10)11)3-5(6)8(12)13/h5-9H,1-4H3;1-3,9H,(H,10,11)(H,12,13) |
InChI-Schlüssel |
UBUHSBGXXFERKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC(=C(C=C1C(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



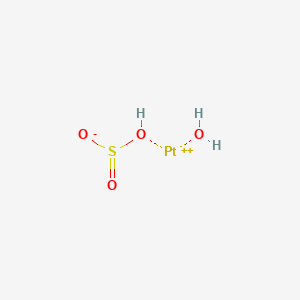
![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)

